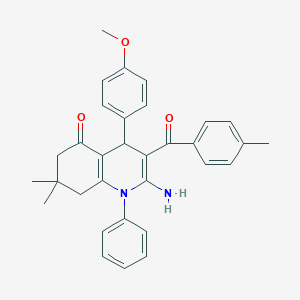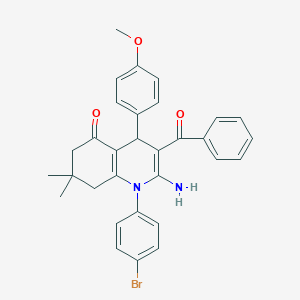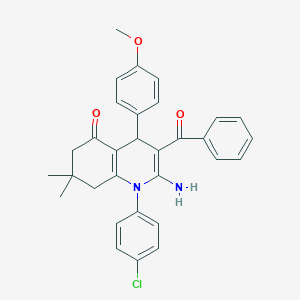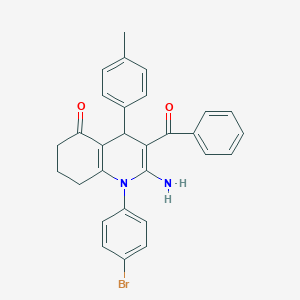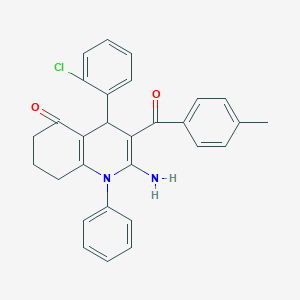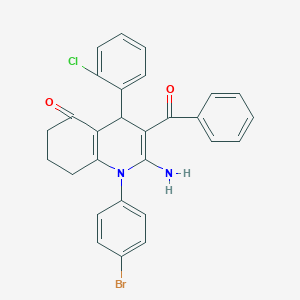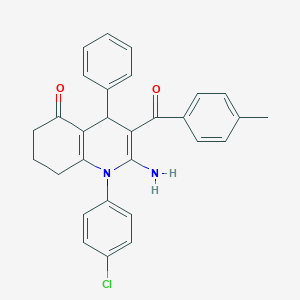![molecular formula C26H22N2OS B304419 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304419.png)
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
作用機序
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone blocks these signaling pathways, leading to decreased B-cell survival and proliferation.
Biochemical and physiological effects:
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In preclinical models, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in inhibiting tumor growth and enhancing anti-tumor immune responses. In clinical trials, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has shown promising results in patients with relapsed or refractory B-cell malignancies, with manageable safety profiles.
実験室実験の利点と制限
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has several advantages as a research tool for studying B-cell signaling and B-cell malignancies. Its specificity for BTK allows for targeted inhibition of B-cell receptor signaling, without affecting other signaling pathways. Additionally, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in preclinical models and clinical trials, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in lab experiments, including potential off-target effects and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research on (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and its use in the treatment of B-cell malignancies. One area of focus is the development of combination therapies, including (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and other targeted agents or immunotherapies, to enhance anti-tumor responses and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and guide patient selection for clinical trials. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in different patient populations and disease settings.
合成法
The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves a multi-step process, starting with the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxaldehyde to form a key intermediate. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and coupling, to yield the final product. The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160375270A1).
科学的研究の応用
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been extensively studied in preclinical models and clinical trials for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro and in vivo studies have demonstrated that (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone effectively inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
特性
製品名 |
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
分子式 |
C26H22N2OS |
分子量 |
410.5 g/mol |
IUPAC名 |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C26H22N2OS/c27-23-21-14-16-7-2-1-3-9-22(16)28-26(21)30-25(23)24(29)17-10-11-20-18(13-17)12-15-6-4-5-8-19(15)20/h4-6,8,10-11,13-14H,1-3,7,9,12,27H2 |
InChIキー |
GFZNWHIITOHWRQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
正規SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





